2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
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Overview
Description
N-Benzyloxycarbonylphenylalanylalanine is a synthetic dipeptide molecule consisting of two linked amino acids, phenylalanine and alanine, with a benzyloxycarbonyl protecting group attached to the N-terminus of the phenylalanine. This compound is commonly used in peptide synthesis due to its ability to protect the N-terminus during the assembly of peptide chains .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyloxycarbonylphenylalanylalanine can be synthesized through a series of chemical reactions involving the protection of the amino group of phenylalanine with a benzyloxycarbonyl group, followed by coupling with alanine. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of N-Benzyloxycarbonylphenylalanylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonylphenylalanylalanine undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino group.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.
Oxidation and Reduction: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for acidic hydrolysis; sodium hydroxide (NaOH) for basic hydrolysis.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used coupling reagents.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products Formed
Hydrolysis: Free phenylalanine and alanine.
Coupling Reactions: Longer peptide chains with the desired sequence of amino acids.
Oxidation: Phenylalanine derivatives such as phenylpyruvic acid.
Scientific Research Applications
N-Benzyloxycarbonylphenylalanylalanine has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block for creating specific peptide sequences.
Protein-Protein Interaction Studies: Researchers use this compound to study how specific protein domains or motifs recognize and bind to other proteins.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Research: It serves as a model compound for studying enzyme-substrate interactions and protein folding mechanisms.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonylphenylalanylalanine involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide chain assembly. Once the desired peptide sequence is formed, the protecting group can be selectively removed to reveal the free amino group, allowing for further modifications or interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonylphenylalanylglycine: Similar in structure but contains glycine instead of alanine.
N-Benzyloxycarbonylphenylalanylleucine: Contains leucine instead of alanine.
N-Benzyloxycarbonylphenylalanylisoleucine: Contains isoleucine instead of alanine.
Uniqueness
N-Benzyloxycarbonylphenylalanylalanine is unique due to its specific combination of phenylalanine and alanine with a benzyloxycarbonyl protecting group. This combination provides distinct properties that make it suitable for specific peptide synthesis applications, particularly when the presence of alanine is required in the peptide sequence .
Properties
IUPAC Name |
2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJTXQOVOPDGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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